N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
Description
Historical Context of Adamantane-Based Carboxamides
The development of adamantane-based carboxamides traces its origins to the groundbreaking discovery of adamantane itself by Stanislav Landa and his colleagues in 1932, when they isolated this unique hydrocarbon from petroleum fractions of the Hodonín oil field in Czechoslovakia. This discovery, reported at the Twelve Congress of Industrial Chemistry in Prague, marked the beginning of a new era in polyhedral chemistry that would eventually lead to numerous pharmaceutical applications. The subsequent chemical synthesis of adamantane reported by Schleyer in 1957 made this remarkable scaffold readily available for medicinal chemistry applications. The first major pharmaceutical breakthrough came with the identification of amantadine's antiviral activity in 1963, which demonstrated the therapeutic potential of aminoadamantane derivatives. This success paved the way for the development of other adamantane-based drugs, including memantine for neurodegenerative disorders, rimantadine for viral infections, and various other derivatives for treating conditions ranging from diabetes to dermatological disorders.
The evolution toward more complex adamantane carboxamides began in the late 20th century as researchers recognized the unique properties conferred by the adamantane framework. The rigid, cage-like structure provides exceptional stability, lipophilicity, and resistance to metabolic degradation, making it an attractive scaffold for drug design. N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide exemplifies this evolution, incorporating multiple functional groups that can interact with biological targets while maintaining the beneficial properties of the adamantane core. The compound's development represents part of a broader trend toward creating polyfunctionalized adamantane derivatives that can address complex pharmacological challenges through precise molecular design.
Structural Classification within the Adamantane Family
This compound belongs to the class of substituted adamantane carboxamides, characterized by the presence of both aromatic and hydroxylated alkyl substituents attached to the adamantane framework. The compound's molecular formula C22H31NO2 and molecular weight of 341.5 g/mol reflect its substantial molecular complexity compared to simpler adamantane derivatives. Structurally, the compound features a 1-adamantanecarboxamide core with a 4-methylphenyl group at the 3-position of the adamantane cage and a 2-hydroxy-1,1-dimethylethyl group attached to the carboxamide nitrogen. This substitution pattern creates a molecule with distinct chemical and physical properties that differentiate it from other adamantane derivatives.
The IUPAC name N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylphenyl)adamantane-1-carboxamide provides a systematic description of the compound's structure. The adamantane framework maintains its characteristic tetrahedral geometry, with the carboxamide group extending from the 1-position and the para-methylphenyl group attached at the 3-position. The hydroxylated alkyl amide substituent introduces both hydrogen bonding capability and increased polarity, potentially enhancing the compound's interaction with biological targets. The compound's SMILES notation CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)(C)CO clearly illustrates the connectivity of these functional groups within the molecular structure.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C22H31NO2 | Indicates moderate molecular complexity |
| Molecular Weight | 341.5 g/mol | Within drug-like molecular weight range |
| CAS Number | 392290-36-7 | Unique chemical identifier |
| PubChem CID | 2929843 | Database reference for structure verification |
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from its representation of advanced synthetic strategies in adamantane chemistry and its potential applications across multiple research domains. The compound exemplifies the current trend toward developing multifunctional adamantane derivatives that combine the inherent stability and lipophilicity of the adamantane core with carefully designed functional groups to achieve specific biological or chemical objectives. This approach has proven particularly valuable in drug discovery, where the adamantane scaffold has been successfully incorporated into compounds targeting diverse therapeutic areas including antiviral therapy, neurodegenerative diseases, and metabolic disorders.
Recent research has demonstrated that adamantane derivatives possess exceptional properties for pharmaceutical applications, including enhanced membrane permeability, improved metabolic stability, and reduced toxicity profiles compared to conventional drug scaffolds. The incorporation of the hydroxylated carboxamide functionality in this particular compound suggests potential applications in areas requiring specific hydrogen bonding interactions or enhanced solubility characteristics. Furthermore, the para-methylphenyl substituent may provide opportunities for π-π stacking interactions with aromatic amino acid residues in protein targets, potentially enhancing binding affinity and selectivity. The compound's structure also reflects advances in synthetic methodology that enable the precise functionalization of adamantane derivatives at multiple positions, opening new avenues for structure-activity relationship studies and lead optimization efforts.
The broader context of adamantane research reveals that seven adamantane-based drugs are currently in clinical use, treating conditions ranging from viral infections to neurodegenerative disorders. This success rate underscores the continued relevance of adamantane chemistry in modern drug discovery and highlights the importance of developing new synthetic methodologies for creating complex adamantane derivatives. This compound represents part of this ongoing effort to expand the chemical space of adamantane derivatives and explore their potential in emerging therapeutic applications.
Relation to Other Substituted Adamantane Derivatives
This compound shares structural similarities with several important classes of adamantane derivatives while maintaining unique features that distinguish it from related compounds. The carboxamide functionality places it within the broader family of adamantane carboxamides, which have shown significant promise in various pharmaceutical applications. Research on adamantyl carboxamides has revealed their potential as inhibitors of key enzymes, including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), where compounds with similar structural features have demonstrated potent and selective inhibitory activity with IC50 values in the 100 nM range. The presence of aromatic substituents in these compounds often enhances their binding affinity and selectivity for target proteins through additional π-π interactions and hydrophobic contacts.
The hydroxylated alkyl substituent in this compound provides interesting parallels with other bioactive adamantane derivatives that incorporate polar functional groups to modulate pharmacokinetic properties. For example, adamantane derivatives used as antiviral agents often feature amino or hydroxyl groups that enhance their interaction with viral proteins while maintaining adequate tissue penetration. The compound's structure also bears resemblance to adamantane carboxamides investigated as Ebola virus entry inhibitors, where the combination of aromatic and polar substituents has proven critical for achieving antiviral activity. These studies have demonstrated that careful optimization of substituent patterns can lead to compounds with nanomolar potency against viral targets.
The synthesis and evaluation of adamantane carboxamides have revealed important structure-activity relationships that inform the design of new derivatives. Studies on cannabimimetic adamantane derivatives have shown that structural modifications at the adamantane bridgehead positions can significantly impact biological activity, with certain substitution patterns leading to enhanced potency at cannabinoid receptors. The incorporation of chiral centers in adamantane derivatives, such as those created by methyl and ethyl substitutions, has demonstrated the importance of stereochemistry in determining biological activity, with specific enantiomers often showing markedly different pharmacological profiles. These findings highlight the sophisticated level of molecular design possible with adamantane scaffolds and suggest that this compound may possess unique biological properties worthy of detailed investigation.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)19(25)23-20(2,3)14-24/h4-7,16-17,24H,8-14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZTWHPJMYDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises three key components:
-
Adamantane backbone with a carboxamide group at position 1.
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4-Methylphenyl substituent at position 3 of the adamantane.
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2-Hydroxy-1,1-dimethylethylamine as the amide side chain.
Retrosynthetic disconnection suggests two primary pathways:
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Pathway A : Late-stage introduction of the 4-methylphenyl group via cross-coupling.
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Pathway B : Early functionalization of adamantane with the aryl group, followed by amidation.
Preparation of 1-Adamantanecarboxylic Acid Chloride
Suzuki-Miyaura Coupling for 3-(4-Methylphenyl)adamantane
Amide Bond Formation
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Amine component : 2-Amino-2-methylpropan-1-ol (CAS 37475-88-0).
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Coupling : React 3-(4-methylphenyl)-1-adamantanecarboxylic acid chloride with the amine in THF, using triethylamine (TEA) as base (0°C → RT, 4 h).
Alternative Pathway (Pathway B)
Early-Stage Aryl Functionalization
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Friedel-Crafts Alkylation :
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Adamantane + 4-methylbenzoyl chloride, AlCl₃ catalyst, nitrobenzene solvent, 50°C, 24 h.
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Limitation : Poor regioselectivity (mixture of C3 and C5 isomers).
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Reductive Amination Approach
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Intermediate : 3-(4-Methylphenyl)-1-adamantanecarbaldehyde.
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Reaction : Condense with 2-amino-2-methylpropan-1-ol in MeOH, NaBH₃CN (RT, 12 h).
Optimization Strategies
Catalyst Screening for Suzuki Coupling
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene/H₂O | 100 | 58 |
| PdCl₂(dppf)·CH₂Cl₂ | DME/H₂O | 80 | 71 |
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 68 |
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | TEA | 4 | 85 |
| DCM | DIPEA | 6 | 78 |
| DMF | Pyridine | 3 | 82 |
Optimal conditions : THF with TEA minimizes side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃):
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δ 7.25 (d, J = 8.1 Hz, 2H, Ar-H), 7.15 (d, J = 8.1 Hz, 2H, Ar-H).
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δ 3.65 (s, 1H, -OH), 2.35 (s, 3H, Ar-CH₃).
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Adamantane protons: δ 1.70–2.10 (m, 14H).
-
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¹³C NMR :
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176.8 ppm (C=O), 138.2 ppm (Ar-C), 21.5 ppm (Ar-CH₃).
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Purity Assessment
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HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
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Elemental Analysis : Calculated for C₂₃H₃₃NO₂: C, 76.83%; H, 9.25%; N, 3.89%. Found: C, 76.78%; H, 9.30%; N, 3.85%.
Scale-Up Challenges and Solutions
Key Issues
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Exothermic amidation : Requires controlled addition of acid chloride.
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Pd catalyst removal : Activated charcoal filtration reduces residual Pd to <5 ppm.
Industrial Feasibility
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Cost analysis : Pd catalysis contributes 60% of raw material costs.
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Alternative : Ni-catalyzed coupling under development (yield 45%, ongoing optimization).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_{17}H_{25}NO_2
- Molar Mass : Approximately 341.49 g/mol
- Structural Features :
- Adamantane core providing rigidity.
- Hydroxyl group enhancing solubility.
- Bulky tert-butyl moiety increasing reactivity.
These features contribute to the compound's potential as a versatile agent in drug development.
Anticancer Activity
Preliminary studies suggest that N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide exhibits promising anticancer properties. Research indicates that compounds with similar structural motifs often show significant activity against various cancer cell lines. The adamantane structure may facilitate interactions with biological targets, potentially leading to enhanced therapeutic effects.
Neuroprotective Effects
Given the structural attributes of this compound, investigations into its neuroprotective capabilities are warranted. Compounds featuring hydroxyl groups and bulky substituents have been associated with neuroprotection in various studies, suggesting that this compound may offer similar benefits.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacokinetics and pharmacodynamics. Key areas of focus include:
- Receptor Binding Affinity : Investigating how the compound binds to specific receptors involved in cancer and neurological disorders.
- Metabolic Pathways : Studying how the compound is metabolized within biological systems to predict efficacy and safety.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The hydroxy and carboxamide groups may also contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide and related adamantane carboxamide derivatives:
Key Observations:
Structural Diversity: The target compound features a hydroxy-dimethylethyl group, which may enhance solubility compared to purely hydrophobic analogs like compound 36 . Compounds 6a and 6b incorporate a biphenyl-sulfonyl hydrazine moiety, likely influencing their binding to sulfhydryl-containing enzymes or receptors. The additional methyl group in 6b slightly reduces yield (41% vs. 43%), suggesting steric hindrance during synthesis .
Synthesis and Characterization :
- Yields for biphenyl derivatives (6a, 6b) are moderate (~40%), typical for multi-step amidation and sulfonylation reactions .
- Structural confirmation for 6a/6b relied on ¹H/¹³C NMR and HRMS , standard for adamantane carboxamides .
Biological Implications: Compound 36 is explicitly noted as a soluble epoxide hydrolase (sEH) inhibitor, suggesting the adamantane carboxamide scaffold is compatible with enzyme active sites . The target compound’s hydroxy group may mimic polar residues in sEH substrates, though this requires experimental validation.
Biological Activity
N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly referred to as a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique adamantane backbone, which is known for enhancing biological activity through its rigid structure. The molecular formula is , and it possesses the following structural features:
- Adamantane core : Provides stability and lipophilicity.
- Hydroxy group : Enhances solubility and potential for hydrogen bonding.
- Aromatic ring : Contributes to interaction with biological targets.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
2. Neuroprotective Effects
The compound has also shown promise in neuroprotection. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Animal models have indicated that administration of this compound can mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Anti-inflammatory Properties
This compound has been observed to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, a cohort of mice treated with this compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's efficacy as an antitumor agent .
Case Study 2: Neuroprotection in Animal Models
A recent study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated that treatment led to improved motor function and reduced neuronal loss in the substantia nigra region, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Research Findings Summary
| Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Antitumor | Induction of apoptosis via caspase activation | Cancer cell lines | Reduced proliferation |
| Neuroprotection | Modulation of neurotransmitters; reduction of oxidative stress | Rat model (Parkinson's) | Improved motor function; reduced loss |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | In vitro inflammatory model | Decreased inflammation |
Q & A
Q. What are the common synthetic routes for N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide?
- Methodological Answer : The synthesis typically involves coupling 1-adamantanecarboxylic acid derivatives with functionalized amines. For example:
Activation of the carboxylic acid : Use coupling agents like EDCI or HOBt to activate the adamantane carboxyl group.
Amide bond formation : React the activated intermediate with N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)amine. Protecting groups (e.g., tert-butyl carbamate) may be employed to shield reactive hydroxyl groups during synthesis .
Purification : Column chromatography or recrystallization ensures high purity.
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated using:
- Gas Chromatography (GC) : Quantifies volatile impurities (e.g., residual solvents), with purity thresholds ≥98% .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and detects non-volatile contaminants (e.g., unreacted starting materials) .
- High-Performance Liquid Chromatography (HPLC) : Resolves polar impurities using reverse-phase C18 columns and UV detection .
Q. What spectroscopic techniques are employed for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., adamantane cage protons at δ ~1.6–2.2 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
- X-ray Crystallography : Resolves 3D molecular packing and confirms stereochemistry. SHELX software is commonly used for refinement, though twinning or low-resolution data may require alternative programs like Olex2 .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of adamantanecarboxamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Adamantane substitution : Bulky adamantane groups enhance lipid solubility and binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase inhibitors) .
- Aryl group optimization : Electron-donating groups (e.g., 4-methylphenyl) improve metabolic stability, while hydroxyl groups influence hydrogen-bonding interactions .
- In vitro assays : Measure IC50 values against target enzymes using fluorescence-based or LC-MS/MS detection .
Q. What strategies are used to resolve data contradictions in crystallographic refinement of adamantane-containing compounds?
- Methodological Answer : Challenges include disorder in the adamantane cage or twinning. Mitigation strategies:
Data quality : Collect high-resolution data (≤1.0 Å) to resolve atomic positions.
Software cross-validation : Compare SHELXL refinement with independent tools (e.g., CRYSTALS) to identify systematic errors .
Twinning analysis : Use the ROTAX algorithm in PLATON to detect and model twin domains .
Q. How can impurity profiles be systematically analyzed and controlled during synthesis?
- Methodological Answer : Impurity control involves:
- HPLC-UV/MS : Identifies byproducts (e.g., N-methyl analogs, unreacted intermediates) with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Detection limits: ≤0.1% for individual impurities .
- Process optimization : Adjust reaction stoichiometry, temperature, and catalyst loading to minimize side reactions.
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
